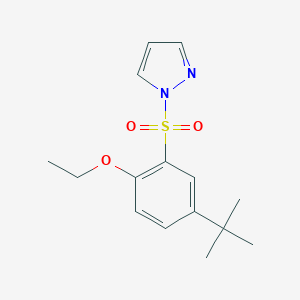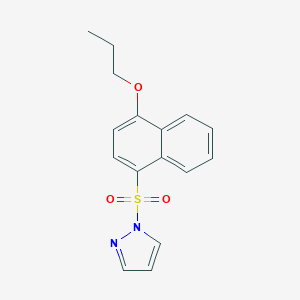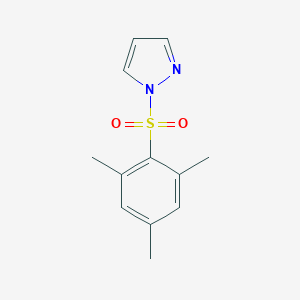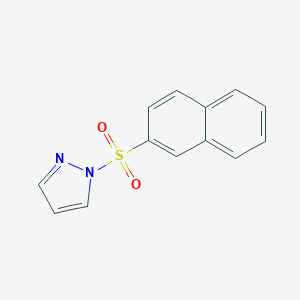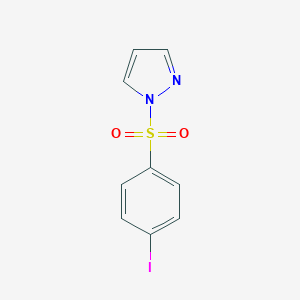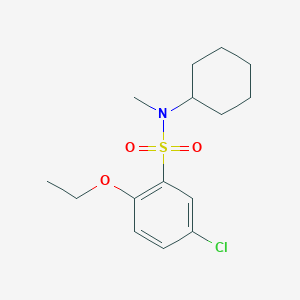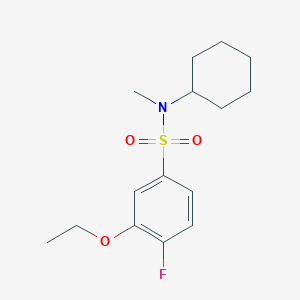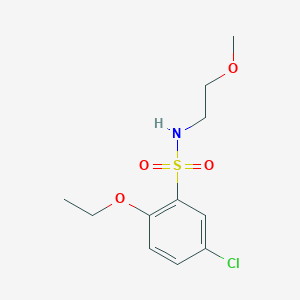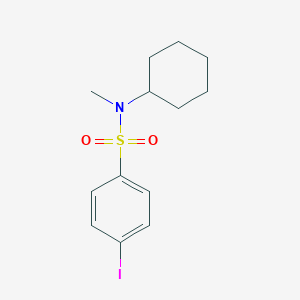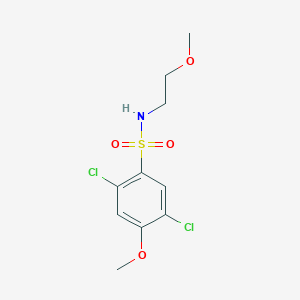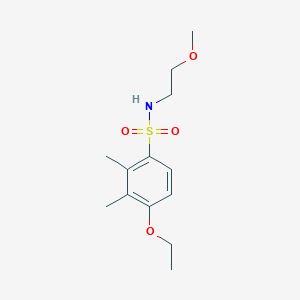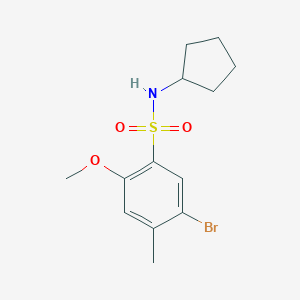
5-ethyl-2-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ethyl-2-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide, also known as E2027, is a small molecule inhibitor of Janus kinase 3 (JAK3), a tyrosine kinase involved in the signaling pathways of immune cells. E2027 has been found to have potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as in the prevention of organ transplant rejection.
作用機序
- The primary target of EPM is prothrombin , a clotting factor involved in the blood coagulation cascade. Prothrombin plays a critical role in converting fibrinogen to fibrin, which forms the basis of blood clots. By interacting with prothrombin, EPM modulates the clotting process .
- As a sulfonamide derivative, EPM’s chemical structure includes a sulfonamide group (RS(=O)(=O)NC1=CC=CC=C1). This functional group may contribute to its binding affinity with prothrombin .
- EPM’s impact on the clotting cascade affects downstream pathways:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Action Environment
実験室実験の利点と制限
One of the main advantages of 5-ethyl-2-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide is its specificity for JAK3, which reduces the risk of off-target effects. However, one limitation of 5-ethyl-2-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide is its relatively short half-life, which may require frequent dosing in clinical settings. Additionally, 5-ethyl-2-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide may have limited efficacy in patients with autoimmune diseases who have developed resistance to other JAK inhibitors.
将来の方向性
There are several potential future directions for the development of 5-ethyl-2-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide and other JAK inhibitors. One area of research is the identification of biomarkers that can predict response to JAK inhibitors in patients with autoimmune diseases. Another area of research is the development of combination therapies that target multiple signaling pathways involved in autoimmune diseases. Finally, there is ongoing research into the potential use of JAK inhibitors in the treatment of cancer, particularly hematological malignancies.
合成法
The synthesis of 5-ethyl-2-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide involves the reaction of 4-methyl-2-pyridinylamine with 5-ethyl-2-methoxybenzenesulfonyl chloride in the presence of a base, such as triethylamine. The resulting product is then purified by column chromatography to obtain the final compound.
科学的研究の応用
5-ethyl-2-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide has been extensively studied in preclinical models of autoimmune diseases, such as rheumatoid arthritis and psoriasis. In these models, 5-ethyl-2-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide has been found to reduce inflammation and prevent tissue damage by blocking the activity of JAK3 in immune cells. Clinical trials of 5-ethyl-2-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide in patients with rheumatoid arthritis have shown promising results, with significant improvements in disease activity and symptoms.
特性
IUPAC Name |
5-ethyl-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-4-12-5-6-13(20-3)14(10-12)21(18,19)17-15-9-11(2)7-8-16-15/h5-10H,4H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDYFINXQZLJGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=NC=CC(=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-2-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

